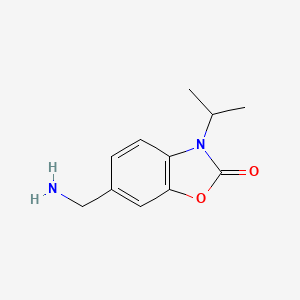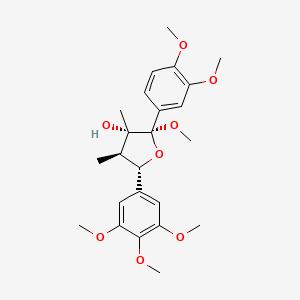
KadlongirinA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadlongirinA is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications This compound is known for its distinctive molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadlongirinA involves several key steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.
Final Synthesis: The final step involves the purification and crystallization of this compound to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. Key factors in industrial production include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve high purity.
化学反应分析
Types of Reactions
KadlongirinA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. For example, oxidized derivatives may exhibit enhanced biological activity, while reduced derivatives may have improved stability.
科学研究应用
KadlongirinA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism of action of KadlongirinA involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: this compound binds to specific proteins and enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences several cellular pathways, including signal transduction and metabolic pathways, resulting in its diverse biological activities.
相似化合物的比较
KadlongirinA is unique compared to other similar compounds due to its distinct molecular structure and properties. Some similar compounds include:
Compound X: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound Y: Exhibits similar biological activity but has a different mechanism of action.
Compound Z: Used in similar industrial applications but has different physical and chemical properties.
属性
分子式 |
C24H32O8 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol |
InChI |
InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m1/s1 |
InChI 键 |
HGNZMFBTCJXSJN-MNYBSHFLSA-N |
手性 SMILES |
C[C@@H]1[C@H](O[C@@]([C@@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)

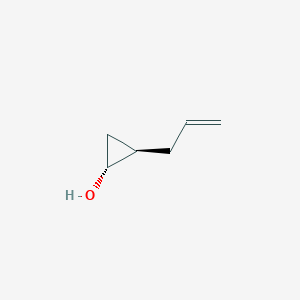



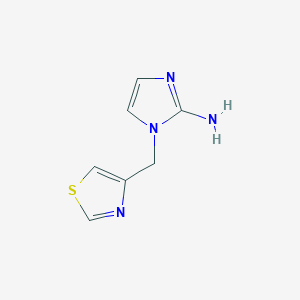

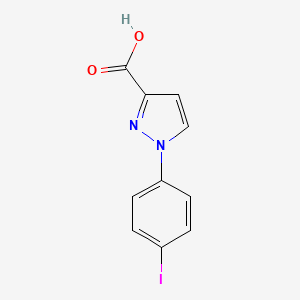
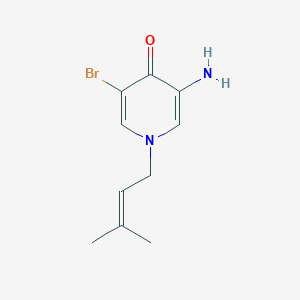
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
